Apoptolidin
Overview
Description
Synthesis Analysis
The synthesis of apoptolidin involves complex, multi-step chemical processes. Key strategies include the use of dithiane coupling to construct specific bonds, Stille coupling for the formation of others, and Yamaguchi macrolactonization to complete the macrocyclic structure. The synthesis also incorporates highly selective glycosidation reactions to attach carbohydrate units to the macrolide, showcasing a remarkable example of synthetic chemistry's capability to assemble intricate natural products from simpler building blocks (Nicolaou et al., 2003).
Molecular Structure Analysis
Apoptolidin's molecular structure is characterized by a large macrolide ring containing multiple stereogenic centers, unsaturated linkages, and attached carbohydrate units. Its complex structure includes over thirty stereogenic elements, a highly unsaturated 20-membered macrocyclic system, and four carbohydrate units, making it a formidable target for synthesis. The molecule's architecture is essential for its biological activity, with specific structural motifs contributing to its selective cytotoxicity (Nicolaou et al., 2001).
Chemical Reactions and Properties
Apoptolidin's synthesis features noteworthy chemical reactions, including propionate aldol reactions, Mukaiyama aldol addition, and cross-metathesis to incorporate various fragments of the molecule. These reactions are crucial for establishing the compound's stereochemistry and for the selective attachment of sugar units, highlighting the chemical versatility and complexity of apoptolidin (Sulikowski et al., 2000).
Physical Properties Analysis
While specific details on the physical properties of apoptolidin, such as melting point, solubility, and crystal structure, are less commonly reported in the literature, the molecule's stability and solubility in organic solvents are critical for its isolation and purification. The macrocyclic and polyketide nature of apoptolidin suggests it possesses typical physical properties of similar macrolides, including moderate solubility in organic solvents and stability under standard laboratory conditions.
Chemical Properties Analysis
Apoptolidin exhibits selective cytotoxicity, a property underpinned by its chemical structure. It functions as an inhibitor of the F0F1-ATPase enzyme in mitochondria, a mechanism that is believed to contribute to its ability to induce apoptosis in certain cancer cells without affecting normal cells. This selectivity is thought to result from the unique interaction between apoptolidin and the enzyme, mediated by its macrocyclic structure and the specific arrangement of hydroxyl groups and glycosidic units on the molecule (Salomon et al., 2001).
Scientific Research Applications
Antimetastatic Activity in Colorectal Cancer Cells
- Scientific Field : Oncology, specifically colorectal cancer research .
- Summary of Application : Apoptolidin A, a macrocyclic lactone produced by Amycolatopsis sp. DW02G, has been found to exhibit significant cytotoxicity against several cancer cell lines . The study focused on its effects on colorectal cancer (CRC) cells .
- Methods of Application : The study involved the treatment of CRC cells with Apoptolidin A. The effects on cell growth, colony formation, cell cycle progression, and apoptosis were observed .
- Results : Apoptolidin A effectively inhibited CRC cell growth and colony formation. It induced G0/G1 phase cell cycle arrest, which was associated with the downregulation of cyclin D1 and CDK4/6 expression. Long-term exposure to Apoptolidin A also induced apoptosis .
Cellular Uptake and Response Studies
- Scientific Field : Cellular biology and oncology .
- Summary of Application : The apoptolidins, glycomacrolide microbial metabolites, have been reported to be selectively cytotoxic against tumor cells . The study used fluorescently tagged active derivatives of apoptolidins to investigate their uptake and response in cells .
- Methods of Application : The study involved the use of fluorescently tagged apoptolidins in cellular uptake and response studies .
- Results : The study demonstrated selective uptake of these tagged glycomacrolides in cancer cells over healthy human blood cells .
Inhibition of Mitochondrial ATP Synthase
- Scientific Field : Biochemistry and Cellular Biology .
- Summary of Application : Apoptolidin A, isolated from an actinomycete (FU 40), was reported to selectively induce cell death in E1A and E1A/E1B19K transformed rat glia cells, while normal rat glia and 3Y1 fibroblast cells were found to be non-responsive to apoptolidin A . The pathway of cell death was proposed to be apoptosis based on observed cell morphology and DNA laddering .
- Methods of Application : The study involved the treatment of several tumor cell lines in culture with Apoptolidin A .
- Results : The study demonstrated that Apoptolidin A treatment caused a shift in cellular metabolism and status of AMP-activated protein kinase (AMPK) stress pathway leading to autophagy as characterized by increased phosphorylation of AMPK (Thr 172), acetyl-CoA carboxylase (ACC), and Unc-51 like autophagy activating kinase (ULK) .
Induction of Autophagy in Tumor Cells
- Scientific Field : Oncology and Cellular Biology .
- Summary of Application : Apoptolidin A was reported to selectively induce cell death in E1A and E1A/E1B19K transformed rat glia cells, while normal rat glia and 3Y1 fibroblast cells were found to be non-responsive to apoptolidin A . The pathway of cell death was proposed to be apoptosis based on observed cell morphology and DNA laddering .
- Methods of Application : The study involved the treatment of several tumor cell lines in culture with Apoptolidin A .
- Results : Apoptolidin A treatment caused a shift in cellular metabolism and status of AMP-activated protein kinase (AMPK) stress pathway leading to autophagy as characterized by increased phosphorylation of AMPK (Thr 172), acetyl-CoA carboxylase (ACC), and Unc-51 like autophagy activating kinase (ULK) . The observed effects were consistent with ATP synthase (mitochondrial respiration) inhibition as a mode of action .
properties
IUPAC Name |
(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILMROCKORZEMQ-AIUMZUNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apoptolidin | |
CAS RN |
194874-06-1 | |
Record name | Apoptolidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APOPTOLIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.